REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][c:7]1[c:8]([NH2:9])[c:10]([N+:14]([O-:15])=[O:16])[cH:11][cH:12][cH:13]1)([CH3:17])[CH3:18].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][c:7]1[c:8]([NH2:9])[c:10]([NH2:14])[cH:11][cH:12][cH:13]1)([CH3:17])[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Oc1cccc([N+](=O)[O-])c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)Oc1cccc(N)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |